molecular formula C17H19N B12626711 2-(Pent-2-en-3-yl)-N-phenylaniline CAS No. 918163-08-3

2-(Pent-2-en-3-yl)-N-phenylaniline

Cat. No.: B12626711
CAS No.: 918163-08-3
M. Wt: 237.34 g/mol
InChI Key: HAXDVNRPKYAPRS-UHFFFAOYSA-N
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Description

2-(Pent-2-en-3-yl)-N-phenylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenyl group attached to an aniline structure, with a pent-2-en-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-2-en-3-yl)-N-phenylaniline typically involves the reaction of aniline with a suitable pent-2-en-3-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-2-en-3-yl)-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(Pent-2-en-3-yl)-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pent-2-en-3-yl)-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pent-2-en-3-yl)-N-methylaniline
  • 2-(Pent-2-en-3-yl)-N-ethylphenylaniline
  • 2-(Pent-2-en-3-yl)-N-phenylbenzylamine

Uniqueness

2-(Pent-2-en-3-yl)-N-phenylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-(Pent-2-en-3-yl)-N-phenylaniline is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's properties, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17N\text{C}_{15}\text{H}_{17}\text{N}

This structure consists of a phenyl group attached to an aniline moiety, with a pentenyl side chain that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to or including this compound exhibit various biological activities, particularly in the fields of oncology and enzymatic inhibition.

Anticancer Activity

Several studies have reported the anticancer properties of related compounds. For instance, small hydrophobic compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, in vitro studies show that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDTubulin destabilization
Related compound AMDA-MB-231 (triple-negative breast cancer)23–33Colchicine-binding site inhibition
Related compound BVarious cancer typesTBDApoptotic pathways

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Compounds with similar structures have been studied for their ability to inhibit enzymes such as α-glucosidase, which is relevant for diabetes management.

Case Studies

  • Antiproliferative Effects : A study on a series of azetidinone derivatives showed significant antiproliferative activity against MCF-7 cells, with IC50 values ranging from 10–33 nM. These compounds were found to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
  • Enzyme Inhibition Study : A recent investigation into α-glucosidase inhibitors revealed that certain derivatives exhibited high selectivity and potency compared to established drugs like Acarbose. The binding interactions were elucidated through molecular docking studies, indicating that structural modifications could enhance inhibitory activity .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Tubulin Destabilization : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing polymerization and leading to cell death.
  • Enzymatic Inhibition : The ability to inhibit enzymes like α-glucosidase suggests potential applications in metabolic diseases such as diabetes.

Properties

CAS No.

918163-08-3

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

2-pent-2-en-3-yl-N-phenylaniline

InChI

InChI=1S/C17H19N/c1-3-14(4-2)16-12-8-9-13-17(16)18-15-10-6-5-7-11-15/h3,5-13,18H,4H2,1-2H3

InChI Key

HAXDVNRPKYAPRS-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C1=CC=CC=C1NC2=CC=CC=C2

Origin of Product

United States

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